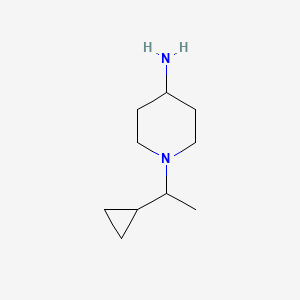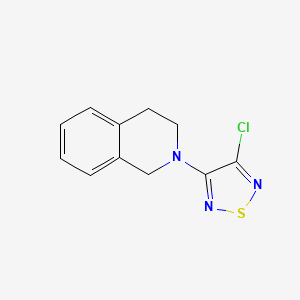
3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole
Vue d'ensemble
Description
3-Chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole, also known as 3-C4-DHI-1,2,5-TD, is a compound that has been studied for its potential applications in scientific research. It is a heterocyclic molecule that contains a thiadiazole ring and a 3,4-dihydroisoquinolin-2(1H)-yl ring. This compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole,5-TD is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition could lead to an increase in acetylcholine levels, which could potentially have therapeutic effects. In addition, this compound has been shown to act as an antioxidant, which could potentially protect cells from damage caused by oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammation-related diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole,5-TD have been studied in a variety of animal models. In mice, this compound has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function. In rats, this compound has been shown to reduce inflammation and improve wound healing. In addition, this compound has been shown to reduce the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole,5-TD in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for laboratory experiments. However, this compound is not yet approved for use in humans, and its potential side effects are not yet fully understood. Furthermore, this compound is not yet approved for use in clinical trials, so its efficacy in humans has not yet been established.
Orientations Futures
The potential future directions for research on 3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole,5-TD include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further studies are needed to evaluate the safety and efficacy of this compound in humans. Furthermore, further studies are needed to evaluate the potential of this compound as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
Applications De Recherche Scientifique
3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole,5-TD has been studied for its potential applications in scientific research. It has been evaluated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential to act as an antioxidant and for its potential anti-inflammatory properties. Furthermore, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-10-11(14-16-13-10)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTQNRHDWFGIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NSN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



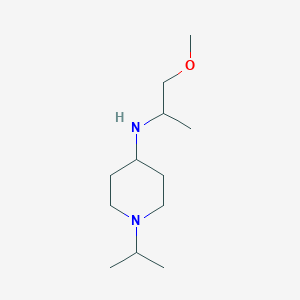
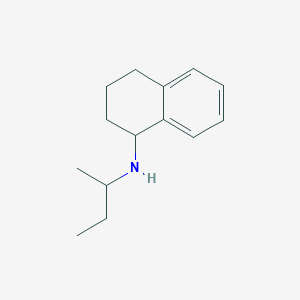
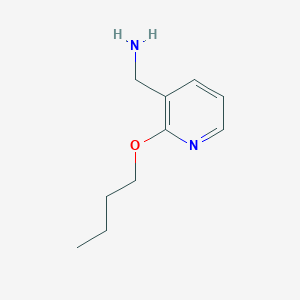
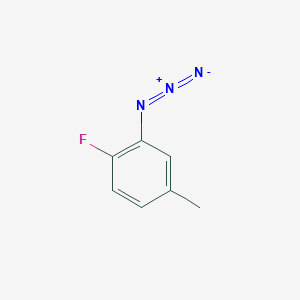
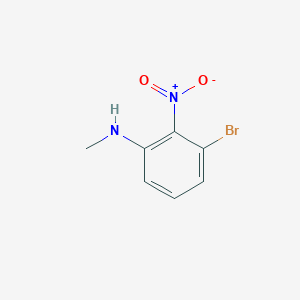
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
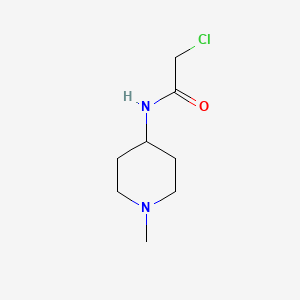
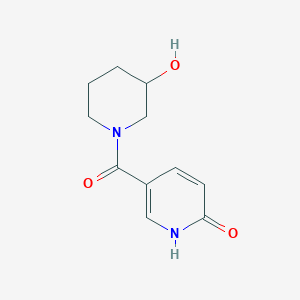
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
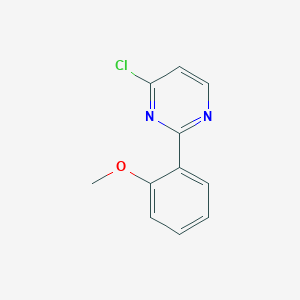
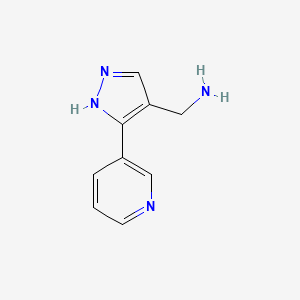
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
